molecular formula C15H13F3N2O4 B2476921 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1396759-77-5

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2476921
CAS No.: 1396759-77-5
M. Wt: 342.274
InChI Key: PNXSBXKMAXTAAJ-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that features a furan ring, a trifluoromethyl-substituted phenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the following steps:

    Formation of the furan-3-yl-2-hydroxyethylamine: This intermediate can be synthesized by reacting furan-3-carboxaldehyde with an appropriate amine under reductive amination conditions.

    Coupling with 4-(trifluoromethyl)phenyl isocyanate: The furan-3-yl-2-hydroxyethylamine is then reacted with 4-(trifluoromethyl)phenyl isocyanate to form the desired oxalamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes involving furan and trifluoromethyl groups.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methylphenyl)oxalamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O4/c16-15(17,18)10-1-3-11(4-2-10)20-14(23)13(22)19-7-12(21)9-5-6-24-8-9/h1-6,8,12,21H,7H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXSBXKMAXTAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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